2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid
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Overview
Description
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid is an organic compound that contains both thiophene and sulfonic acid functional groups
Preparation Methods
The synthesis of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 2,5-dihydroxythiophene with ethanesulfonic acid in the presence of a catalyst. Industrial production methods may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity.
Chemical Reactions Analysis
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the thiophene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparison with Similar Compounds
2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid can be compared with other similar compounds such as:
2-(N-Morpholino)ethanesulfonic acid (MES): Both compounds contain sulfonic acid groups, but MES has a morpholine ring instead of a thiophene ring.
4-Morpholineethanesulfonic acid: Similar to MES, this compound also contains a morpholine ring.
HEPES: Another buffering agent with a different chemical structure but similar applications in biological research.
Properties
CAS No. |
780022-12-0 |
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Molecular Formula |
C6H8O5S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid |
InChI |
InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11) |
InChI Key |
SXJCCTLCIBGXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1CCS(=O)(=O)O)O)O |
Origin of Product |
United States |
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